molecular formula C15H14N2O3S B5838080 ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate CAS No. 62152-20-9

ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate

Cat. No. B5838080
CAS RN: 62152-20-9
M. Wt: 302.4 g/mol
InChI Key: ZPXCIVPWYDVLGT-UHFFFAOYSA-N
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Description

Ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate, also known as EOPC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. EOPC belongs to the phenothiazine family and has a unique structure that makes it a promising compound for further research.

Mechanism of Action

The mechanism of action of ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate is not fully understood. However, studies have shown that ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate can induce apoptosis (programmed cell death) in cancer cells by generating reactive oxygen species. ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate can induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate can reduce tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate in lab experiments is its unique structure, which makes it a promising compound for further research. However, one limitation is that the mechanism of action of ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate is not fully understood, which may hinder its potential applications in certain fields.

Future Directions

There are several future directions for research on ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate. One direction is to further investigate its anti-inflammatory and anti-cancer properties and to explore its potential as a therapeutic agent. Another direction is to study its fluorescent properties and to develop new applications for its use as a fluorescent probe. Additionally, research could focus on using ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate as a precursor for the synthesis of novel materials with unique properties.

Synthesis Methods

Ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate can be synthesized through a multi-step process that involves the reaction of phenothiazine with ethyl chloroformate and sodium hydroxide. The resulting product is then further reacted with hydrogen peroxide to yield ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate.

Scientific Research Applications

Ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate has been extensively studied for its potential applications in various fields, including medicine, biology, and material science. In medicine, ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate has been shown to exhibit anti-inflammatory and anti-cancer properties. In biology, ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate has been used as a fluorescent probe for the detection of reactive oxygen species. In material science, ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate has been used as a precursor for the synthesis of novel materials.

properties

IUPAC Name

ethyl N-(5-oxo-10H-phenothiazin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-2-20-15(18)16-10-7-8-14-12(9-10)17-11-5-3-4-6-13(11)21(14)19/h3-9,17H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXCIVPWYDVLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354437
Record name AC1LGM1I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62152-20-9
Record name AC1LGM1I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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